4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O6/c1-27-15-9-13(14(23(25)26)10-16(15)28-2)17(24)22-6-7-29-12-5-3-4-11(8-12)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRKMUQWWKAKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps:
Nitration: The initial step often involves the nitration of 4,5-dimethoxybenzene to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitro compound is then subjected to amidation with 2-(3-(trifluoromethyl)phenoxy)ethylamine. This step usually requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s biological applications include its use as a probe in biochemical assays. The trifluoromethyl group enhances its ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitro and trifluoromethyl groups can impart bioactivity, leading to the development of new drugs for treating various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism by which 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the trifluoromethyl and phenoxyethyl groups, making it less versatile in chemical reactions.
2-Nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Similar structure but without the methoxy groups, affecting its reactivity and biological activity.
4,5-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Lacks the nitro group, which is crucial for certain redox reactions.
Uniqueness
4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the combination of its functional groups. The presence of methoxy, nitro, and trifluoromethyl groups in a single molecule provides a versatile platform for chemical modifications and enhances its potential in various scientific applications.
Biological Activity
4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of a nitro group and trifluoromethyl moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18F3N2O4
- Molecular Weight : 370.28 g/mol
- IUPAC Name : 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
The biological activity of 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to significant biological effects. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better cell membrane penetration.
Biological Activities
Recent studies have indicated several key biological activities associated with this compound:
-
Anticancer Activity :
- Research has shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells (e.g., A431 and A549) .
- The compound's ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy, has been observed in related studies .
-
Antimicrobial Properties :
- Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
-
Neuroprotective Effects :
- Some derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress markers .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives of benzamide compounds on human lung cancer cells (A549). The results indicated that modifications at specific positions significantly enhanced activity compared to standard treatments like gefitinib. The most active compound demonstrated an IC50 value of approximately 1.22 µM, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Testing
In a series of tests against Gram-positive and Gram-negative bacteria, compounds structurally similar to 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exhibited minimum inhibitory concentrations (MICs) in the range of 10-20 µg/mL. These findings suggest that such compounds could serve as lead candidates for developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4,5-Dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | Structure | Anticancer, Antimicrobial | 1.22 |
| 4,5-Dimethoxy-2-nitrophenylacetic acid | Structure | Anticancer | 5.00 |
| 2-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Structure | Anticancer | 7.50 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, and what key reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via amidation reactions. A common approach involves coupling a nitro-substituted benzoyl chloride derivative with a phenoxyethylamine intermediate. For example, refluxing substituted benzaldehydes with amines in absolute ethanol, catalyzed by glacial acetic acid, achieves high yields (60–80%) . Solvent choice (e.g., ethanol for solubility), temperature (reflux at 78°C), and stoichiometric ratios (1:1 molar ratio of acid chloride to amine) are critical. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients improves purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the nitro, trifluoromethyl, and methoxy groups. The aromatic proton splitting patterns (e.g., doublets for nitro-substituted benzene) and F NMR for CF are diagnostic .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) and ESI-MS (m/z 500–550 range) verify molecular weight and purity (>98%) .
- X-ray Crystallography : Resolves stereochemistry of the phenoxyethyl side chain and nitro group orientation .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s bioactivity while controlling for solvent interference?
- Experimental Design :
- Use randomized block designs with split-split plots to account for variables like solvent polarity (e.g., DMSO vs. ethanol) and concentration .
- Include solvent-only controls to isolate solvent effects on biological targets (e.g., enzyme inhibition assays).
- Optimize solvent concentration (<1% v/v) to minimize cytotoxicity .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC values)?
- Data Contradiction Analysis :
- Standardize Assay Conditions : Variations in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter results. Use harmonized protocols (e.g., fixed 37°C, pH 7.4) .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing trifluoromethyl with methyl groups) to identify critical functional groups. For example, the trifluoromethyl group enhances target binding affinity by 10-fold due to electron-withdrawing effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic biases .
Q. How does modifying the trifluoromethyl group affect the compound’s pharmacokinetics and metabolic stability?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. The CF group reduces oxidative metabolism, increasing half-life (t > 6 hours) compared to non-fluorinated analogs .
- LogP Measurements : The trifluoromethyl group increases lipophilicity (LogP = 3.2 vs. 2.5 for methyl analogs), enhancing blood-brain barrier penetration .
- In Silico Modeling : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding free energy changes (−ΔG) when substituting CF with other groups .
Comparative Structural Analysis
Q. What structural analogs of this compound exhibit improved selectivity for kinase targets, and how do their substituents influence activity?
- Key Comparisons :
| Compound | Substituents | Selectivity (Kinase Inhibition) |
|---|---|---|
| Parent | 4,5-dimethoxy, 2-nitro, CF | Moderate (IC = 1.2 µM) |
| Analog A | 3,4,5-trimethoxy, NO → NH | High (IC = 0.3 µM) |
| Analog B | CF → CHF | Reduced potency (IC = 5.6 µM) |
- Mechanistic Insight : Methoxy groups enhance hydrogen bonding with kinase ATP pockets, while nitro groups stabilize π-π stacking .
Methodological Best Practices
Q. What purification techniques mitigate byproducts from nitro group reduction during synthesis?
- Optimized Protocol :
- Avoid reductive conditions (e.g., Pd/C under H). Use inert atmospheres (N) during amidation .
- Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate nitro-reduced byproducts (<5% yield loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
